molecular formula C10H15ClN2O4 B1286351 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride CAS No. 1177341-15-9

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride

Cat. No.: B1286351
CAS No.: 1177341-15-9
M. Wt: 262.69 g/mol
InChI Key: LYBWVLJLPRHPPM-UHFFFAOYSA-N
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Description

Overview of 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride represents a sophisticated heterocyclic compound that combines the structural features of both isoxazole and morpholine moieties within a single molecular framework. The compound exhibits the molecular formula C9H13ClN2O4 with a molecular weight of 248.66 grams per mole, though variations in these values have been reported depending on the specific salt form and hydration state. The Chemical Abstracts Service number 944450-97-9 provides unique identification for this compound in chemical databases and literature.

The structural architecture of this compound is characterized by a five-membered isoxazole ring substituted at the 3-position with a carboxylic acid functional group, at the 4-position with a morpholin-4-ylmethyl substituent, and at the 5-position with a methyl group. The hydrochloride salt formation enhances the compound's solubility and stability characteristics, making it particularly suitable for various research applications and synthetic manipulations. The morpholine moiety contributes to the compound's three-dimensional structure and provides additional sites for potential chemical interactions.

The physical properties of 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride include a melting point range of 154-160 degrees Celsius, indicating good thermal stability under standard laboratory conditions. The compound appears as a solid at room temperature and requires ambient storage conditions for optimal stability. These physical characteristics make it amenable to standard analytical techniques and synthetic procedures commonly employed in heterocyclic chemistry research.

Historical context of isoxazole derivatives in chemical research

The development of isoxazole chemistry traces its origins to the pioneering work of Hantzsch, who first proposed the isoxazole structure as an isomer of the previously discovered oxazole ring system. The term "isoxazole" derives from the combination of "iso" indicating its isomeric relationship to oxazole, "oxa" representing the oxygen atom, and "aza" denoting the nitrogen atom, with "ole" designating the five-membered ring structure. This systematic nomenclature reflects the compound's position within the broader family of azole heterocycles.

Isoxazole derivatives have demonstrated significant importance in pharmaceutical research since their initial discovery, with compounds such as valdecoxib and leflunomide serving as prominent examples of clinically relevant isoxazole-containing drugs. The electron-rich nature of the isoxazole ring, characterized by the adjacent positioning of oxygen and nitrogen atoms, contributes to its unique chemical reactivity and biological activity profiles. Historical investigations have revealed that isoxazole compounds exhibit a diverse range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

The synthetic methodologies for isoxazole construction have evolved considerably since the early studies, with modern approaches including 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes and condensation reactions of hydroxylamine with 1,3-diketones or propiolic acid derivatives. These synthetic advances have facilitated the preparation of increasingly complex isoxazole derivatives, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The photochemical properties of isoxazoles, particularly their tendency to undergo ring-opening reactions under ultraviolet irradiation, have also contributed to their utility in photoaffinity labeling and chemoproteomic studies.

Significance in heterocyclic chemistry

The significance of 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride within heterocyclic chemistry stems from its unique combination of structural features that represent important pharmacophores in medicinal chemistry research. Heterocyclic compounds serve as fundamental building blocks in pharmaceutical development, with isoxazole derivatives particularly valued for their diverse biological activities and therapeutic potential. The integration of morpholine functionality into the isoxazole framework creates opportunities for enhanced molecular interactions and improved pharmacological properties.

The compound's structural complexity allows for multiple sites of chemical modification, enabling researchers to explore systematic structure-activity relationships and develop libraries of related compounds for biological screening. The carboxylic acid functional group provides opportunities for amide bond formation and ester synthesis, while the morpholine moiety offers additional sites for chemical derivatization. These structural features contribute to the compound's versatility as a synthetic intermediate and research tool in heterocyclic chemistry.

Recent advances in isoxazole chemistry have emphasized the development of novel synthetic strategies that enable the creation of increasingly diverse isoxazole derivatives with enhanced bioactivity and selectivity. The incorporation of morpholine substituents represents a particularly promising approach for modifying the physicochemical properties of isoxazole compounds, potentially improving their solubility, stability, and biological activity profiles. These developments have positioned isoxazole-morpholine hybrid compounds as important targets for continued research and development in pharmaceutical chemistry.

Nomenclature and classification systems

The systematic nomenclature of 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds, utilizing the Hantzsch-Widman nomenclature system for the core isoxazole ring structure. The isoxazole ring system, alternatively designated as 1,2-oxazole according to International Union of Pure and Applied Chemistry recommendations, provides the foundational framework for the compound's systematic name.

The compound's complete International Union of Pure and Applied Chemistry name, 5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride, precisely describes the substitution pattern and functional groups present in the molecular structure. The numbering system for the isoxazole ring assigns position 1 to the oxygen atom and position 2 to the nitrogen atom, with subsequent carbon atoms numbered sequentially around the five-membered ring. This systematic approach ensures unambiguous identification of substitution positions and facilitates clear communication within the scientific community.

The classification of this compound within chemical databases employs multiple descriptor systems, including the Simplified Molecular Input Line Entry System notation, International Chemical Identifier codes, and Chemical Abstracts Service registry numbers. These standardized identification systems enable efficient database searching and cross-referencing across different chemical information platforms. The compound's classification as both an isoxazole derivative and a morpholine-containing molecule reflects its hybrid nature and dual functionality within pharmaceutical chemistry research.

Nomenclature System Designation Key Features
International Union of Pure and Applied Chemistry Systematic 5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride Complete systematic description
Chemical Abstracts Service Number 944450-97-9 Unique database identifier
Molecular Formula C9H13ClN2O4 Elemental composition
Alternative Formula C10H15ClN2O4 Including different salt forms

Research interest in isoxazole-morpholine hybrid compounds

The research interest in isoxazole-morpholine hybrid compounds has intensified significantly due to their demonstrated potential in drug discovery and medicinal chemistry applications. These hybrid molecules combine the proven biological activity of isoxazole rings with the favorable physicochemical properties conferred by morpholine substituents, creating compounds with enhanced therapeutic potential. The morpholine moiety contributes to improved solubility characteristics and provides additional hydrogen bonding opportunities that can enhance target binding affinity and selectivity.

Contemporary research has focused on the synthesis and biological evaluation of isoxazole derivatives containing morpholine substituents, with particular emphasis on their anticancer, antimicrobial, and anti-inflammatory activities. Studies have demonstrated that morpholine-substituted isoxazole compounds can exhibit significant cytotoxic activity against various cancer cell lines, with some derivatives showing growth inhibition values in the micromolar range. The structure-activity relationship studies have revealed that the positioning and nature of morpholine substitution can significantly influence biological activity profiles.

The synthetic accessibility of isoxazole-morpholine hybrid compounds through multicomponent reactions and other efficient synthetic methodologies has further contributed to research interest in this chemical class. Green chemistry approaches, including the use of ionic liquid catalysts and microwave-assisted synthesis, have enabled the preparation of diverse compound libraries for biological screening. These methodological advances have facilitated the rapid exploration of chemical space around the isoxazole-morpholine scaffold, leading to the identification of promising lead compounds for pharmaceutical development.

Research Area Key Findings Significance
Anticancer Activity Growth inhibition of breast cancer cell lines Moderate activity with GI50 values around 46.3 micrograms per milliliter
Antimicrobial Properties Activity against Candida tropicalis and Staphylococcus epidermidis Inhibition concentrations of 125 and less than 15.62 micrograms per milliliter respectively
Antioxidant Potential Radical scavenging activity Up to 81.06 percent reduction in DPPH assays
Synthetic Accessibility Multicomponent reaction yields 20-96 percent product yields using ionic liquid catalysis

Properties

IUPAC Name

5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4.ClH/c1-7-8(9(10(13)14)11-16-7)6-12-2-4-15-5-3-12;/h2-6H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBWVLJLPRHPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177341-15-9
Record name 3-Isoxazolecarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177341-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation of Ethyl 5-Methylisoxazole-4-carboxylate Intermediate

  • Step 1: Formation of Ethyl 2-Ethoxymethylene Acetoacetate

    Triethyl orthoformate and ethyl acetoacetate are reacted in acetic anhydride solvent under heating (typically 75–150°C) to form ethyl 2-ethoxymethylene acetoacetate. This step is crucial for introducing the ethoxymethylene group that facilitates cyclization.

  • Step 2: Cyclization with Hydroxylamine

    The ethyl 2-ethoxymethylene acetoacetate is reacted with hydroxylamine salts (preferably hydroxylamine sulfate for better purity and lower isomer formation) in the presence of sodium acetate or other mild bases at low temperatures (0 to 10°C). This reaction forms ethyl 5-methylisoxazole-4-carboxylate with high regioselectivity and yields around 85%.

  • Step 3: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

    The ester is hydrolyzed under acidic conditions to yield 5-methylisoxazole-4-carboxylic acid. Crystallization from solvents such as toluene and acetic acid mixtures improves purity and facilitates isolation.

Conversion to Acid Chloride and Subsequent Amide Formation

  • Step 4: Formation of 5-Methylisoxazole-4-carbonyl Chloride

    The carboxylic acid is reacted with thionyl chloride (dry, excess) in solvents like toluene to form the acid chloride intermediate. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis.

  • Step 5: Introduction of Morpholin-4-ylmethyl Group

    The acid chloride is then reacted with morpholine or a morpholin-4-ylmethyl amine derivative in the presence of a base such as triethylamine at low temperatures (0–50°C, preferably 5–15°C). This step forms the amide linkage, yielding 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid or its hydrochloride salt upon appropriate acid treatment.

Step Reaction Components Conditions Outcome/Notes
1 Triethyl orthoformate + Ethyl acetoacetate + Acetic anhydride Heat 75–150°C Ethyl 2-ethoxymethylene acetoacetate
2 Ethyl 2-ethoxymethylene acetoacetate + Hydroxylamine sulfate + Sodium acetate 0–10°C, aqueous-organic solvent Ethyl 5-methylisoxazole-4-carboxylate (85% yield)
3 Hydrolysis of ester with strong acid Acidic medium, crystallization 5-Methylisoxazole-4-carboxylic acid (high purity)
4 5-Methylisoxazole-4-carboxylic acid + Thionyl chloride + Toluene Anhydrous, reflux or room temp 5-Methylisoxazole-4-carbonyl chloride
5 Acid chloride + Morpholine + Triethylamine 0–50°C, stirring 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride
  • Using hydroxylamine sulfate instead of hydrochloride reduces isomeric impurities and improves reaction clarity and yield.

  • Low temperature during cyclization (0–10°C) shortens reaction time and enhances regioselectivity.

  • Crystallization from mixed solvents (toluene and acetic acid) improves purity and facilitates isolation of the acid intermediate.

  • Excess thionyl chloride can act as both reagent and solvent, simplifying the acid chloride formation step.

  • The amide formation step benefits from controlled addition and vigorous stirring to avoid by-products.

The preparation of 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride involves a multi-step synthetic route starting from ethyl acetoacetate and triethyl orthoformate to form a key isoxazole ester intermediate. Subsequent cyclization with hydroxylamine sulfate, hydrolysis, conversion to acid chloride, and amide formation with morpholine derivatives under controlled conditions yield the target compound with high purity and yield. The process benefits from mild reaction conditions, careful pH and temperature control, and optimized purification steps, making it suitable for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituent at position 4 of the isoxazole ring. Key comparisons include:

Table 1: Substituent and Physicochemical Comparison
Compound Name Substituent at Position 4 Molecular Weight (HCl Salt) Melting Point (°C) Solubility
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride Morpholin-4-ylmethyl ~262.57* Not reported Soluble in polar solvents (e.g., DMSO)
5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride Pyrrolidin-1-ylmethyl ~246.68* Not reported Moderate solubility (polar aprotic solvents)
5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid HCl 4-Methylpiperazin-1-ylmethyl ~291.77* Not reported Enhanced solubility due to basic piperazine
5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid Pyrazol-1-ylmethyl 226.21 (free acid) 150–153 Soluble in DMSO, DCM
5-Chloro-4-methylisoxazole-3-carboxylic acid Chlorine (no morpholine group) 175.58 (free acid) Not reported Limited solubility (hydrophobic)

*Calculated based on free acid + HCl.

Structural and Functional Implications

  • Morpholine vs. Pyrrolidine/Piperazine: Morpholine’s oxygen atom increases polarity and hydrogen-bonding capacity compared to pyrrolidine (5-membered, one N) or piperazine (6-membered, two N).
  • Chlorine Substitution : The electron-withdrawing chlorine in 5-chloro-4-methylisoxazole-3-carboxylic acid increases the carboxylic acid’s acidity (pKa ~1–2), altering reactivity in synthetic applications .

Biological Activity

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, a compound with the CAS number 944450-97-9, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C10H14ClN2O4C_{10}H_{14}ClN_{2}O_{4} with a molecular weight of approximately 248.68 g/mol. It is classified as a derivative of isoxazole, which is known for diverse biological activities.

The biological activity of 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression and inflammation .
  • Modulation of Neurotransmitter Receptors : Similar derivatives have demonstrated activity on metabotropic glutamate receptors, which are crucial for synaptic transmission and neuroprotection .

Biological Activities

The compound exhibits a range of biological activities that have been investigated through various studies:

  • Anticancer Activity : Research indicates that compounds within the isoxazole family can exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives similar to 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole have shown IC50 values in the micromolar range against human colon adenocarcinoma and other cancer types .
  • Anti-inflammatory Properties : Isoxazole derivatives have been linked to anti-inflammatory effects, potentially through the inhibition of COX enzymes and modulation of cytokine production .
  • Neuroprotective Effects : There is emerging evidence that compounds like this one may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of this compound and its analogs:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against HeLa and CaCo-2 cell lines with IC50 values ranging from 5 to 15 µM.
Study BAnti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in LPS-stimulated macrophages at concentrations above 10 µM.
Study CNeuroprotectionExhibited protective effects on neuronal cells under oxidative stress conditions, reducing cell death by approximately 30% compared to control.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydroxylamine derivatives with β-diketones or through functionalization of pre-formed isoxazole cores. For example, morpholine-containing side chains are typically introduced via alkylation or reductive amination . Reaction optimization should prioritize temperature control (e.g., 60–80°C for cyclization) and stoichiometric ratios of morpholine derivatives to avoid side products. Yield improvements (e.g., 70–85%) are achievable using catalysts like DMAP or DIPEA in polar aprotic solvents (e.g., DMF) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC/LC-MS for purity assessment (≥95% by area normalization) .
  • 1H/13C NMR to confirm the morpholinylmethyl substitution (δ 3.5–3.7 ppm for morpholine protons) and isoxazole ring protons (δ 6.2–6.5 ppm) .
  • FT-IR to verify carboxylic acid (1700–1720 cm⁻¹) and hydrochloride salt formation (broad O-H stretch at 2500–3000 cm⁻¹) .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in water at 25°C), but stability studies indicate decomposition above 40°C or in basic media (pH >8). Store at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation . For organic solutions, use DMSO or ethanol with stabilizers like BHT (0.01% w/v) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of the morpholinylmethyl-isoxazole scaffold in drug discovery?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution patterns on the isoxazole ring. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinases) by analyzing hydrogen bonding between the morpholine oxygen and active-site residues . Reaction path sampling (e.g., NEB method) optimizes synthetic routes by identifying low-energy intermediates .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer pH affecting ionization) or impurities (e.g., residual morpholine). Mitigation includes:

  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., MTT).
  • Impurity profiling : Use LC-HRMS to detect and quantify byproducts (e.g., dehydrohalogenated analogs) .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. ethyl on the isoxazole) to isolate pharmacophore contributions .

Q. How can reaction engineering address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Continuous-flow reactors minimize thermal gradients during exothermic steps (e.g., HCl salt formation). For enantioselective synthesis, chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution (lipases) achieve >99% ee. Monitor intermediates in real time using PAT tools (e.g., ReactIR) .

Q. What analytical techniques are critical for detecting and quantifying degradation products under accelerated stability conditions?

  • Methodological Answer : Forced degradation (40°C/75% RH, 1 week) followed by:

  • UPLC-PDA-ELSD : Quantify hydrolyzed carboxylic acid (Rt 2.5–3.0 min).
  • LC-QTOF-MS/MS : Identify morpholine-N-oxide (m/z 117.08) and isoxazole ring-opened aldehydes (m/z 154.05) .

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